1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one is a chemical compound characterized by its unique structure and potential applications in various fields, including medicinal chemistry. The compound features a 1,4-diazepane ring, which is a seven-membered heterocyclic structure containing two nitrogen atoms. This compound is classified under the category of amines and ketones due to the presence of both an amine functional group and a ketone functional group in its structure.
The compound is sourced from various chemical databases, including BenchChem and PubChem, which provide detailed information about its molecular structure, synthesis methods, and potential applications. In terms of classification, it falls under heterocyclic compounds due to the presence of the diazepane ring, and it is also categorized as a ketone owing to the carbonyl group in its structure.
The synthesis of 1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one can be achieved through several methods. A common approach involves intramolecular asymmetric reductive amination of the corresponding aminoketones using imine reductase enzymes. This method allows for high selectivity and efficiency in producing the desired compound.
Industrial Production Methods: On an industrial scale, large-scale chemical synthesis is typically employed. Optimized reaction conditions are critical for maximizing yield and purity. The use of biocatalysts like imine reductase enzymes has been explored to enhance the efficiency of the synthesis process.
The molecular formula for 1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one is . The compound features a ketone functional group at one end and a 1,4-diazepane ring at the other.
This structural configuration contributes to its biological activity and reactivity in various chemical processes.
1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur where functional groups are replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on specific reagents and conditions used. For example:
The primary target of 1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one is RNA polymerase I, which plays a crucial role in ribosomal RNA transcription.
The compound interacts with RNA polymerase I leading to inhibition of rRNA transcription. This action results in decreased protein synthesis due to disruption of ribosome biogenesis.
The pharmacokinetic properties influence its bioavailability and efficacy, which are critical for its potential therapeutic applications.
The compound exhibits typical characteristics associated with ketones and amines:
Key chemical properties include:
Data regarding melting point, boiling point, and specific gravity may vary based on purity but are essential for practical applications in synthesis and formulation.
1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one has diverse applications:
Chemistry: It serves as a building block for synthesizing various heterocyclic compounds and pharmaceuticals.
Biology: Studies have indicated potential biological activities including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are being explored for therapeutic potentials in treating conditions such as glaucoma and insomnia.
Industry: Its applications extend to developing new materials and chemical processes, showcasing its versatility in scientific research.
The synthesis of 1-(1,4-diazepan-1-yl)-2-ethylhexan-1-one relies heavily on asymmetric reductive amination for chiral center introduction. Imine reductases (IREDs) catalyze the stereoselective reduction of prochiral imines formed between 2-ethylhexanoic acid derivatives and 1,4-diazepane. Key to this process is the in situ imine formation from 2-ethylhexanal and the diazepane amine, followed by NADPH-dependent reduction. Engineered IREDs from Streptomyces spp. achieve >99% enantiomeric excess (ee) for the (R)-configured product, critical for biological activity [6] [10].
Process Optimization Parameters:
Table 1: IRED Variants for Chiral Amine Synthesis
Enzyme Source | Mutation | ee (%) | Activity (U/mg) |
---|---|---|---|
Streptomyces kanamyceticus | D170A | >99 (R) | 12.4 |
Streptomyces avermitilis | F210L/V242A | 98 (R) | 18.7 |
Pseudomonas putida | Wild-type | 85 (S) | 5.2 |
Industrial implementation employs continuous flow bioreactors with immobilized enzymes, enhancing productivity (up to 500 g/L/day) and eliminating downstream racemization risks associated with chemical reduction [6].
The 1,4-diazepane ring system is constructed via copper-catalyzed intramolecular C–N coupling. 1-(2-Bromobenzyl)azetidine-2-carboxamides undergo ring expansion under CuI/N,N-dimethylglycine catalysis (2–5 mol%) in 1,4-dioxane at 80°C, yielding azetidine-fused diazepinones in 91–98% yield. This reaction proceeds via a key palladacycle intermediate followed by reductive elimination [4] [10].
Ring-Opening Functionalization: The strained azetidine ring enables diversification:
Table 2: Diazepane Ring Synthesis via Azetidine Expansion
Precursor | Catalyst | Conditions | Product | Yield (%) |
---|---|---|---|---|
1-(2-Br-C~6~H~4~CH~2~)azetidine-2-carboxamide | CuI/DMGC (5 mol%) | Dioxane, reflux, 3h | Azeto[1,2-a][1,4]diazepin-10-one | 98 |
N-Tosyl-3-azido-propanal | CoCl~2~ (10 mol%) | MeOH, 25°C, 12h | 1-Tosyl-1,4-diazepane | 75 |
Alternative routes include acid-mediated cyclocondensation: 1,3-diaminopropanes react with 1,5-diketones in tetramethylguanidine acetate ionic liquid (100°C, 24h), though yields are moderate (45–65%) [10].
Palladium(0) complexes enable direct C–N bond formation between halogenated carbonyls and diazepanes. For 1-(1,4-diazepan-1-yl)-2-ethylhexan-1-one, Pd~2~(dba)~3~/XantPhos catalyzes (0.5–2 mol%) the coupling of 2-ethylhexanoyl chloride with 1,4-diazepane in toluene at 110°C, achieving 85–92% yield. Critical to success is the bulky phosphine ligand (e.g., tBuXPhos), which suppresses diacylation byproducts [5] [9].
Mechanistic Insights:
N,O-Acetal Metathesis offers a competing approach: Diamines react with N,O-acetals (e.g., R~1~R~2~NCH(OR)~2~) via Pd-catalyzed C–N exchange. This method simplifies purification by generating volatile methanol instead of halide salts [10].
Scale-up of biocatalytic reductive amination requires addressing enzyme instability and mass transfer limitations. Fed-batch protocols with E. coli whole cells co-expressing IRED and GDH achieve 200 g/L product concentration:
Economic Analysis:
Continuous Processing: Immobilized enzymes in packed-bed reactors (PBRs) with supercritical CO~2~ as carrier fluid enhance productivity 3-fold versus batch systems. Downstream extraction via pH-swing crystallization delivers >99.5% pure product without chromatography [6] [10].
Table 3: Industrial Biocatalytic Process Metrics
Parameter | Batch Process | Continuous PBR |
---|---|---|
Space-time yield (g/L/h) | 1.8 | 5.4 |
Catalyst lifetime (batches) | 5 | >30 |
Volumetric productivity (kg/m³/day) | 43 | 130 |
Overall yield (%) | 88 | 94 |
Tables of Key Compounds
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1